Nonadecan-8-one
Description
Nonadecan-8-one is a long-chain aliphatic ketone with the molecular formula C₁₉H₃₈O, characterized by a carbonyl group at the 8th position of a 19-carbon backbone. Ketones like this compound typically exhibit intermediate polarity between alkanes and alcohols/aldehydes, influencing their solubility, boiling points, and reactivity .
Properties
CAS No. |
112466-88-3 |
|---|---|
Molecular Formula |
C19H38O |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
nonadecan-8-one |
InChI |
InChI=1S/C19H38O/c1-3-5-7-9-10-11-12-14-16-18-19(20)17-15-13-8-6-4-2/h3-18H2,1-2H3 |
InChI Key |
ZXOQVYNVQRKEFA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Features
The following table compares Nonadecan-8-one with structurally related C₁₉ compounds:
Physical Properties
- Boiling Points: Nonadecane (alkane): ~330°C (estimated based on homologous series) . this compound (ketone): Expected to be higher than Nonadecane due to dipole-dipole interactions but lower than Nonadecanol (alcohol, ~350–370°C) due to the absence of hydrogen bonding .
- Solubility: this compound is likely sparingly soluble in water but miscible with organic solvents like ethyl acetate (88.106 g/mol, mentioned in ) . Nonadecanamide, with an amide group, would exhibit higher water solubility compared to the ketone .
Chemical Reactivity
- This compound: Ketones undergo nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., to secondary alcohols). Its reactivity is less than aldehydes but more than alkanes .
- Nonadecanal: Aldehydes are highly reactive, prone to oxidation (forming carboxylic acids) and condensation reactions (e.g., aldol addition) .
- Nonadecanol: Alcohols participate in esterification, dehydration, and oxidation (to ketones or carboxylic acids) .
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